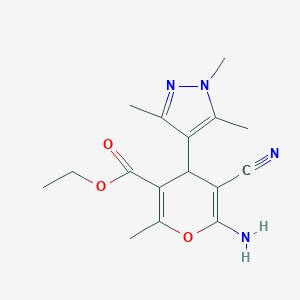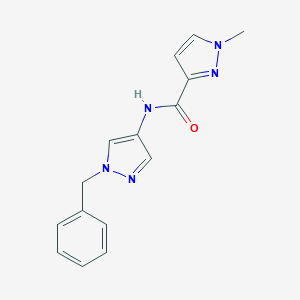![molecular formula C19H19F2N5O4S B280191 7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of kinases, which are enzymes involved in several cellular processes, including cell growth and division. By inhibiting these enzymes, the compound can prevent the growth and proliferation of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its potent inhibitory activity against kinases, making it a promising candidate for the development of novel anticancer agents. However, its complex synthesis method and limited availability can be a limitation for its use in lab experiments.
将来の方向性
Several future directions can be explored in the field of medicinal chemistry using 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. These include the development of novel anticancer agents, the study of its pharmacokinetic properties, and the exploration of its potential applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further research can be conducted to optimize its synthesis method and increase its availability for lab experiments.
合成法
The synthesis of 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-morpholinylsulfonyl chloride with 3-amino-5-methylpyrazole to form 3-(4-morpholinylsulfonyl)-5-methylpyrazole. This intermediate is then reacted with 2,2-difluoroacetaldehyde to form 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Finally, this intermediate is reacted with 4-aminobenzenesulfonamide to form the desired compound.
科学的研究の応用
The compound 7-(Difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). This makes it a promising candidate for the development of novel anticancer agents.
特性
分子式 |
C19H19F2N5O4S |
|---|---|
分子量 |
451.4 g/mol |
IUPAC名 |
7-(difluoromethyl)-5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C19H19F2N5O4S/c1-12-9-16(17(20)21)26-18(23-12)15(11-22-26)19(27)24-13-3-2-4-14(10-13)31(28,29)25-5-7-30-8-6-25/h2-4,9-11,17H,5-8H2,1H3,(H,24,27) |
InChIキー |
QOULBOOCBOSWQK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
正規SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280109.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
